molecular formula C20H15N3O B2916508 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 303984-71-6

1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Cat. No.: B2916508
CAS No.: 303984-71-6
M. Wt: 313.36
InChI Key: YBWRVOVXPSDIKY-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves the reaction of isatin (1H-indole-2,3-dione) with phenylhydrazine. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

  • Isatin + Phenylhydrazine → 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form different products depending on the oxidizing agent used.
  • Reduction : Reduction reactions can lead to the formation of hydrazine derivatives.
  • Substitution : Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution : Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrazine derivatives.

Scientific Research Applications

1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex organic molecules.
  • Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
  • Industry : Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds:

  • Isatin (1H-indole-2,3-dione) : A precursor in the synthesis of 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone).
  • Phenylhydrazine : Another precursor used in the synthesis.
  • Indole Derivatives : Compounds with similar indole structures, such as tryptophan and serotonin.

Uniqueness: 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-Phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone), a compound derived from isatin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C20_{20}H15_{15}N3_{3}O
  • Molecular Weight : 313.36 g/mol
  • CAS Number : 303984-71-6
  • Structural Characteristics : The compound features an indole core with a phenylhydrazone moiety, which is crucial for its biological activity.

Biological Activities

  • Antimicrobial Activity
    • Several studies have reported the antimicrobial properties of indole derivatives, including 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone). The compound exhibited significant activity against various bacterial strains.
    • A study demonstrated that derivatives of indole showed inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
  • Antiviral Activity
    • Research indicates that indole derivatives can act as antiviral agents. For instance, compounds similar to 1-phenyl-1H-indole-2,3-dione have shown activity against viruses like influenza and herpes simplex virus (HSV).
    • In vitro studies highlighted that certain indole-based compounds displayed low IC50_{50} values against these viruses, indicating strong antiviral potential .
  • Anticancer Properties
    • Indoles are known for their anticancer activities. The hydrazone derivative has been investigated for its ability to inhibit cancer cell proliferation.
    • A case study revealed that similar compounds could induce apoptosis in cancer cells by modulating key signaling pathways .

Synthesis Methods

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves:

  • Condensation Reaction : The reaction between isatin and phenylhydrazine leads to the formation of the hydrazone derivative.
  • Characterization Techniques : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various indole derivatives, including the hydrazone compound. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
Hydrazone Derivative32Staphylococcus aureus
Hydrazone Derivative64Escherichia coli

Case Study 2: Antiviral Activity

In another investigation, the antiviral activity of indole derivatives was assessed against HSV. The tested compound exhibited an IC50_{50} value of 12 µM, showcasing its potential as a therapeutic agent.

CompoundIC50_{50} (µM)Virus
Indole Hydrazone12Herpes Simplex Virus
Standard Antiviral Drug10Herpes Simplex Virus

Properties

IUPAC Name

1-phenyl-3-phenyldiazenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20-19(22-21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(20)16-11-5-2-6-12-16/h1-14,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQKNSLHPDHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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